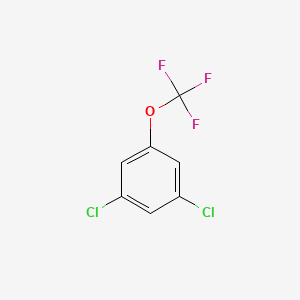

1,3-Dichloro-5-(trifluoromethoxy)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROPIASPJDAOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

electrophilic aromatic substitution on 1,3,5-trichlorobenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3,5-Trichlorobenzene

Executive Summary

1,3,5-Trichlorobenzene presents a significant challenge in the field of organic synthesis due to its highly deactivated aromatic system. The cumulative electron-withdrawing inductive effects of three chlorine atoms render the benzene ring exceptionally electron-poor, thereby impeding classical electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive analysis of the theoretical underpinnings and practical methodologies for effecting EAS on this substrate. We will explore the nuanced interplay of inductive and resonance effects that govern its reactivity, detail the stringent reaction conditions required for transformations such as nitration and halogenation, and explain the inherent limitations concerning reactions like Friedel-Crafts alkylation and acylation. This document serves as a technical resource, consolidating mechanistic insights with field-proven protocols to aid researchers in navigating the complexities of functionalizing this unique molecule.

Introduction: The Challenge of a Deactivated System

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction generally proceeds via a two-step mechanism: initial attack by the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[2] The first step, the disruption of aromaticity, is typically the slow, rate-determining step.[2]

1,3,5-Trichlorobenzene is a symmetrical organochlorine compound that exists as colorless crystals at room temperature.[3] Unlike its isomers, it is not formed during the direct chlorination of benzene and is typically prepared via a Sandmeyer reaction from 3,5-dichloroaniline.[3] Its utility often lies as a precursor in specialized syntheses, most notably in the production of high-performance energetic materials.[4]

The core challenge of using 1,3,5-trichlorobenzene in EAS stems from the powerful deactivating nature of the three chloro substituents. Halogens exhibit a dual electronic effect:

-

Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the benzene ring through the sigma bond framework. This effect significantly reduces the ring's nucleophilicity, making it less reactive towards electrophiles.[5][6]

-

Resonance Effect (+M): The lone pairs on the halogen can be donated into the π-system of the ring, increasing electron density, particularly at the ortho and para positions.[5]

For halogens, the inductive effect outweighs the resonance effect, leading to a net deactivation of the ring.[5][6] In 1,3,5-trichlorobenzene, the additive -I effect of three chlorine atoms creates a highly electron-deficient system, making electrophilic attack thermodynamically and kinetically challenging. However, the resonance effect, though weaker, still dictates the position of substitution. Since all three chlorine atoms are ortho, para-directing, and all available positions (2, 4, and 6) are equivalent and ortho to two chlorine atoms and para to one, monosubstitution yields a single, predictable product.

Reaction Mechanisms and Energetics

The general mechanism for EAS on 1,3,5-trichlorobenzene follows the classical pathway, though the activation energy for the initial attack is significantly higher than for benzene.

The Arenium Ion Intermediate

The attack of an electrophile (E⁺) on the 1,3,5-trichlorobenzene ring leads to the formation of a sigma complex. The positive charge in this intermediate is delocalized across the ring but is destabilized by the proximate, electron-withdrawing chlorine atoms.

Caption: General mechanism for electrophilic aromatic substitution.

Causality of Harsh Reaction Conditions

To overcome the high activation energy barrier imposed by the deactivated ring, reaction conditions must be intensified. This is achieved by:

-

Increasing the Electrophile Concentration: Utilizing strong acids or catalysts generates a higher equilibrium concentration of the active electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

-

Increasing Kinetic Energy: High reaction temperatures provide the necessary energy for collisions to overcome the activation barrier.

Key Electrophilic Substitution Reactions

Despite its low reactivity, 1,3,5-trichlorobenzene can undergo several EAS reactions, provided the conditions are sufficiently forcing.

Nitration

Nitration is the most extensively studied and synthetically useful EAS reaction for this substrate. It is a critical step in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a remarkably stable high explosive.[4][7] The reaction typically involves the introduction of three nitro groups to fill the remaining positions on the ring.

Mechanism: The electrophile is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by a stronger acid (oleum), followed by the loss of water.[8]

Caption: Nitration of 1,3,5-trichlorobenzene.

Reaction Conditions: The introduction of the first nitro group is difficult, and subsequent nitrations become progressively harder as more electron-withdrawing nitro groups are added. To achieve trinitration, extremely harsh conditions are required.

| Parameter | Condition | Rationale |

| Nitrating Agent | Fuming Nitric Acid & Oleum (25-30%) | Maximizes the concentration of the NO₂⁺ electrophile.[4] |

| Temperature | 150 °C | Provides sufficient kinetic energy to overcome the high activation barrier.[4] |

| Reaction Time | 2.5 - 3.5 hours | Allows the slow reaction to proceed to completion.[7] |

| Typical Yield | 84 - 91% (for TCTNB) | Despite harsh conditions, the pathway is efficient.[4][7] |

Experimental Protocol: Synthesis of 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) [4][7]

Caption: Experimental workflow for the synthesis of TCTNB.

Halogenation

Further chlorination of 1,3,5-trichlorobenzene to produce tetrachlorobenzene is possible. The product formed is 1,2,3,5-tetrachlorobenzene.[9] This outcome confirms the ortho, para-directing influence of the existing chloro substituents. The reaction requires a Lewis acid catalyst, such as ferric chloride (FeCl₃), to polarize the Cl-Cl bond and generate a sufficiently powerful electrophile.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, typically generated from fuming sulfuric acid (oleum).[8] While specific literature on the sulfonation of 1,3,5-trichlorobenzene is scarce, the reaction is expected to be extremely difficult due to the severe deactivation of the ring and the bulky nature of the electrophile. The conditions would likely require high concentrations of SO₃ in oleum and elevated temperatures. The reaction is also notably reversible, with desulfonation favored in hot, dilute aqueous acid.[8]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming EAS reactions.[10] However, they are subject to a critical limitation: they fail on strongly deactivated aromatic rings.[11][12] The electron-poor nature of the 1,3,5-trichlorobenzene ring prevents it from acting as an effective nucleophile to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pairs of the chloro substituents, further deactivating the ring.[11] Consequently, Friedel-Crafts reactions are generally not viable for this substrate.

Conclusion

The electrophilic aromatic substitution of 1,3,5-trichlorobenzene is a challenging yet feasible area of organic synthesis, governed by the profound electron-withdrawing nature of its three chlorine substituents. Successful functionalization, particularly for nitration, hinges on the use of aggressive reagents and forcing conditions to overcome the high activation energy barrier. While halogenation is possible, reactions like sulfonation are exceptionally difficult, and Friedel-Crafts reactions are generally precluded due to the severe ring deactivation. A thorough understanding of the underlying electronic effects is paramount for any researcher or professional aiming to utilize this compound as a building block in complex molecular architectures.

References

- A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

- Tetrachlorobenzene - Wikipedia. Wikipedia.

- Synthesis of 1,2,3,4,5-Tetrachlorobenzene-1-Cl36. The Journal of Organic Chemistry.

- Aromatic Electrophilic Substitution. Dalal Institute.

- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Chemistry of Benzene: Electrophilic Arom

- Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. SciELO.

- Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange.

- The Use of 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCDNB)

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Explain Friedel-Craft alkyl

- Friedel–Crafts reaction. Wikipedia.

- 1,3,5-Trichlorobenzene - Wikipedia. Wikipedia.

- Friedel Crafts Acylation And Alkyl

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 12. byjus.com [byjus.com]

physical and chemical properties of 1,3-dichloro-5-(trifluoromethoxy)benzene

Introduction

1,3-Dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethoxy group on a benzene ring, imparts a distinct combination of lipophilicity, metabolic stability, and electronic properties. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its reactivity, synthesis, and potential applications for researchers, scientists, and drug development professionals. The presence of the trifluoromethoxy group is of particular interest as it is increasingly utilized in drug design to enhance properties such as metabolic stability and membrane permeability.[1]

The structural isomer, 1,3-dichloro-5-(trifluoromethyl)benzene, which features a trifluoromethyl group instead of a trifluoromethoxy group, serves as a useful reference for understanding the potential properties and reactivity of the title compound.[2][3]

Molecular Structure and Key Identifiers

-

CAS Number: 151276-08-3[4]

-

Molecular Formula: C₇H₃Cl₂F₃O[4]

-

Synonyms: 3,5-Dichloro(trifluoromethoxy)benzene[4]

Caption: Molecular Structure of 1,3-Dichloro-5-(trifluoromethoxy)benzene

Physical and Chemical Properties

While extensive experimental data for 1,3-dichloro-5-(trifluoromethoxy)benzene is not widely published, its properties can be inferred from closely related compounds and general chemical principles. The physical state is expected to be a liquid at room temperature, similar to other dichlorinated and trifluoromethylated benzene derivatives.[3]

| Property | Value (Predicted/Inferred) | Source/Analogue |

| Molecular Weight | 231.00 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | [3] (analogue) |

| Boiling Point | ~174 - 176 °C | [3] (for 1,3-dichloro-5-(trifluoromethyl)benzene) |

| Density | ~1.5 g/cm³ | [3] (for 1,3-dichloro-5-(trifluoromethyl)benzene) |

| Solubility | Insoluble in water, soluble in organic solvents | [3] (general principle for similar compounds) |

| Purity | Typically ≥98% from commercial suppliers | [4] |

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. The proton at the C2 position would appear as a triplet (or a finely split singlet), and the two equivalent protons at the C4 and C6 positions would appear as a doublet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the benzene ring. The carbon attached to the trifluoromethoxy group will be significantly influenced by the electronegative oxygen and fluorine atoms. The carbons bonded to chlorine will also show characteristic shifts.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift would be indicative of the -OCF₃ group.[5]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-C stretching within the aromatic ring (around 1400-1600 cm⁻¹), and strong C-Cl and C-F stretching vibrations.[6] The C-O-C stretching of the ether linkage will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Reactivity and Synthetic Utility

The reactivity of 1,3-dichloro-5-(trifluoromethoxy)benzene is governed by the electronic effects of its substituents. The chlorine atoms and the trifluoromethoxy group are all electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. The directing effect of the substituents would favor substitution at the C2, C4, and C6 positions (relative to the trifluoromethoxy group), though the deactivation makes such reactions challenging.

The presence of two chlorine atoms opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This makes 1,3-dichloro-5-(trifluoromethoxy)benzene a potentially valuable building block in the synthesis of more complex molecules.

Synthesis of 1,3-dichloro-5-(trifluoromethoxy)benzene

A plausible synthetic route to 1,3-dichloro-5-(trifluoromethoxy)benzene could start from a readily available precursor like 3,5-dichlorophenol. The synthesis would likely involve the trifluoromethoxylation of the phenol.

Caption: Plausible synthetic route to 1,3-dichloro-5-(trifluoromethoxy)benzene.

Experimental Protocol (Hypothetical):

-

To a solution of 3,5-dichlorophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

-

Introduce a trifluoromethoxylating agent, such as a Togni reagent or another electrophilic trifluoromethoxy source.

-

Heat the reaction mixture under an inert atmosphere for a sufficient period to ensure complete conversion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,3-dichloro-5-(trifluoromethoxy)benzene.

Applications in Research and Development

The unique combination of substituents in 1,3-dichloro-5-(trifluoromethoxy)benzene makes it an attractive scaffold for various applications:

-

Drug Discovery: The trifluoromethoxy group is a bioisostere of other functional groups and can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The dichloro substitution pattern provides vectors for further chemical modification to explore structure-activity relationships.

-

Agrochemicals: Many successful pesticides and herbicides contain fluorinated and chlorinated aromatic rings. The properties of this compound make it a candidate for the development of new agrochemicals.

-

Materials Science: Halogenated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other functional materials. The specific substitution pattern of this molecule could lead to materials with desirable electronic and physical properties.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

China Chemical Supplier. (n.d.). 1,3-Dichloro-5-(Trifluoromethyl)Benzene. Retrieved from [Link]

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3,5-Dichlorobenzotrifluoride. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,3-Dichloro-5-(Trifluoromethyl)Benzene Manufacturer & Supplier China | Properties, Safety, Price & Applications [fluorobenzene.ltd]

- 4. 3,5-Dichloro(trifluoromethoxy)benzene | 151276-08-3 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

The Enigmatic Trifluoromethoxy Group: A Technical Guide to the Mechanistic Pathways for the Trifluoromethoxylation of Dichlorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the -OCF₃ Group and the Dichlorobenzene Challenge

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in modern medicinal chemistry and materials science. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1] Despite its desirability, the introduction of the trifluoromethoxy group, a process known as trifluoromethoxylation, remains a significant synthetic challenge. This is particularly true for electron-deficient aromatic systems such as dichlorobenzenes. The two electron-withdrawing chlorine atoms on the benzene ring deactivate it towards certain transformations, while also presenting challenges in controlling regioselectivity.

This in-depth technical guide provides a comprehensive overview of the core mechanistic pathways for the trifluoromethoxylation of dichlorobenzene derivatives. By understanding these mechanisms, researchers can make informed decisions in designing synthetic routes and optimizing reaction conditions for the preparation of these valuable trifluoromethoxylated building blocks.

Mechanistic Avenues for Trifluoromethoxylation

The installation of a trifluoromethoxy group onto a dichlorobenzene ring can be approached through three principal mechanistic manifolds: nucleophilic aromatic substitution, transition-metal catalysis, and radical-mediated C-H functionalization or substitution.

Nucleophilic Aromatic Substitution (SNAr): Harnessing Electron Deficiency

The electron-deficient nature of dichlorobenzenes makes them prime candidates for nucleophilic aromatic substitution (SNAr).[2][3][4] In this pathway, a potent nucleophile directly attacks the aromatic ring, displacing a leaving group (in this case, a chloride ion). The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The presence of electron-withdrawing groups, such as the two chlorine atoms, is crucial for stabilizing this intermediate and facilitating the reaction.

The Trifluoromethoxide Challenge: A key hurdle in this approach is the generation and stability of the trifluoromethoxide anion (CF₃O⁻). This species is notoriously unstable and can readily decompose.[7] Recent advancements have led to the development of reagents that can deliver the trifluoromethoxide anion or a synthetic equivalent under controlled conditions. These include:

-

Metal Trifluoromethoxides: Salts such as potassium trifluoromethoxide (KOCF₃) and cesium trifluoromethoxide (CsOCF₃) can be used, often in the presence of crown ethers to enhance the nucleophilicity of the anion.

-

Trifluoromethyl Arylsulfonates (TFMS): These reagents can release the trifluoromethoxy group upon activation.[8]

-

Trifluoromethyl Benzoates (TFBz): A shelf-stable reagent that can be activated by a fluoride source to generate the trifluoromethoxide anion.[9]

Regioselectivity in Dichlorobenzenes: The position of the incoming trifluoromethoxy group is dictated by the relative activation of the chlorine atoms by each other. In general, a chlorine atom that is ortho or para to another electron-withdrawing group is more activated towards nucleophilic attack.

-

1,2-Dichlorobenzene: Both chlorine atoms are ortho to each other, leading to a complex mixture of products and potentially slower reaction rates due to steric hindrance.

-

1,3-Dichlorobenzene: The chlorine atoms are meta to each other. Nucleophilic attack is possible at any of the chlorinated positions, but the activation is less pronounced compared to the ortho/para relationship.

-

1,4-Dichlorobenzene: The chlorine atoms are para to each other. Each chlorine activates the other, making this isomer generally the most reactive towards SNAr.

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot Figure 1: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Transition-Metal Catalysis: A Powerful Alternative

Transition-metal catalysis, particularly with copper and palladium, offers a versatile platform for the formation of C-O bonds, including the C-OCF₃ bond. These methods can often overcome the limitations of SNAr, such as harsh reaction conditions and limited substrate scope.

Copper-catalyzed cross-coupling reactions are a well-established method for the formation of aryl ethers. In the context of trifluoromethoxylation, a copper(I) trifluoromethoxide species is often proposed as the key intermediate.[10][11]

Catalytic Cycle: The generally accepted mechanism involves:

-

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl chloride bond of the dichlorobenzene.

-

Ligand Exchange/Transmetalation: The trifluoromethoxide group is transferred to the copper center.

-

Reductive Elimination: The C-OCF₃ bond is formed, yielding the dichlorotrifluoromethoxybenzene product and regenerating the active copper(I) catalyst.

dot graph "Cu_Catalyzed_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot Figure 2: Simplified catalytic cycle for copper-catalyzed trifluoromethoxylation.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While less common for C-OCF₃ bond formation compared to copper, palladium catalysis can be effective, especially for aryl chlorides.[12][13] The mechanism is analogous to other palladium-catalyzed cross-coupling reactions.

Catalytic Cycle:

-

Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of dichlorobenzene to form a Pd(II) intermediate.

-

Transmetalation: A trifluoromethoxide source transfers the -OCF₃ group to the palladium center.

-

Reductive Elimination: The desired dichlorotrifluoromethoxybenzene is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical in palladium-catalyzed reactions, as it influences the rates of oxidative addition and reductive elimination.

dot graph "Pd_Catalyzed_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot Figure 3: Simplified catalytic cycle for palladium-catalyzed trifluoromethoxylation.

Radical Trifluoromethoxylation: A Frontier Approach

Radical-based methods offer a distinct approach to trifluoromethoxylation, often proceeding under mild conditions and exhibiting unique regioselectivity.[8][14][15] This pathway involves the generation of a highly reactive trifluoromethoxy radical (•OCF₃), which then reacts with the dichlorobenzene substrate.

Generation of the Trifluoromethoxy Radical: The •OCF₃ radical can be generated from various precursors, often through photoredox catalysis.[2] A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethoxylation reagent to generate the radical.

Reaction with Dichlorobenzene: The electrophilic •OCF₃ radical will preferentially add to the most electron-rich position of the dichlorobenzene ring. However, due to the overall electron-deficient nature of the substrate, these reactions can be challenging. The regioselectivity will be influenced by the subtle interplay of the inductive and resonance effects of the chlorine atoms.

dot graph "Radical_Mechanism" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot Figure 4: General scheme for photoredox-catalyzed radical trifluoromethoxylation.

Comparative Data Summary

| Mechanistic Pathway | Catalyst/Reagent | Key Features | Challenges for Dichlorobenzenes |

| Nucleophilic Aromatic Substitution (SNAr) | Strong base + CF₃O⁻ source (e.g., KOCF₃, TFBz) | Exploits electron-deficient nature of the substrate. | Instability of CF₃O⁻; potential for harsh conditions; regioselectivity can be an issue. |

| Copper-Catalyzed Cross-Coupling | Cu(I) salt (e.g., CuI, CuTC) + Ligand | Generally good for C-O bond formation; milder conditions than SNAr. | Requires a suitable CF₃O⁻ source; ligand optimization may be necessary. |

| Palladium-Catalyzed Cross-Coupling | Pd(0) or Pd(II) precursor + Ligand | High functional group tolerance; well-understood mechanism. | C-OCF₃ reductive elimination can be challenging; ligand screening is crucial. |

| Radical Trifluoromethoxylation | Photocatalyst + OCF₃ radical precursor | Mild reaction conditions; unique regioselectivity. | Lower reactivity of electron-deficient arenes; potential for side reactions. |

Experimental Protocols: Generalized Methodologies

The following are generalized, step-by-step protocols that serve as a starting point for the trifluoromethoxylation of dichlorobenzene derivatives. Note: These protocols are illustrative and will require optimization for specific substrates and desired outcomes.

Protocol 1: Generalized Procedure for Copper-Catalyzed Trifluoromethoxylation

-

Reaction Setup: To an oven-dried reaction vessel, add the dichlorobenzene derivative (1.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a trifluoromethoxide source (e.g., a pre-generated metal trifluoromethoxide or a precursor like TFBz with an activator, 1.5-2.0 equiv).

-

Solvent Addition: Add a dry, degassed solvent (e.g., DMF, NMP, or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (monitor by GC-MS or LC-MS).

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Generalized Procedure for Photoredox-Catalyzed Radical Trifluoromethoxylation

-

Reaction Setup: In a reaction vial, combine the dichlorobenzene derivative (1.0 equiv), a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-5 mol%), and a trifluoromethoxy radical precursor (1.5-2.0 equiv).

-

Solvent Addition: Add a degassed solvent (e.g., acetonitrile, DCM) under an inert atmosphere.

-

Irradiation: Place the reaction vessel in front of a light source (e.g., a blue LED lamp) and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion and Future Outlook

The trifluoromethoxylation of dichlorobenzene derivatives presents a formidable yet rewarding challenge in synthetic chemistry. While direct, well-documented methods remain somewhat elusive, a thorough understanding of the fundamental mechanistic pathways—nucleophilic, transition-metal-catalyzed, and radical—provides a strong foundation for rational reaction design. The electron-deficient nature of the dichlorobenzene ring, while a hurdle for some transformations, can be strategically harnessed in others, such as SNAr.

Future research in this area will likely focus on the development of novel, stable, and highly reactive trifluoromethoxylation reagents, as well as more efficient and selective catalytic systems that can operate under mild conditions. The continued exploration of photoredox catalysis holds particular promise for accessing unique reactivity patterns. As the demand for complex, fluorinated molecules continues to grow, the development of robust methods for the trifluoromethoxylation of challenging substrates like dichlorobenzenes will be of paramount importance for advancing drug discovery and materials science.

References

-

Advances in the Development of Trifluoromethoxylation Reagents. Molecules2021 , 26(24), 7594. [Link][16][17]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2008 , 4, 13. [Link][7]

-

Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF₃: Scope, Limitations, and Mechanistic Features. J. Am. Chem. Soc.2013 , 135(35), 13030–13045. [Link][10]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science2010 , 328(5986), 1679–1681. [Link][12]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link][18]

-

Mechanism of Trifluoromethylation of Aryl Halides with CuCF₃ and the Ortho Effect. J. Am. Chem. Soc.2014 , 136(40), 14214–14226. [Link][19]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. J. Am. Chem. Soc.2018 , 140(22), 6831–6835. [Link][9]

-

Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. J. Org. Chem.2019 , 84(5), 2932–2937. [Link][13]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature2011 , 480(7376), 224–228. [Link][8][14][15]

-

CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents. [20]

-

US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents. [21]

-

Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. ResearchGate. [Link][22]

-

Concerted Nucleophilic Aromatic Substitutions. Angew. Chem. Int. Ed.2019 , 58(47), 16368-16388. [Link][5]

-

Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF₃ Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. J. Am. Chem. Soc.2011 , 133(17), 6761–6775. [Link][23]

-

Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Org. Biomol. Chem.2021 , 19, 9415-9423. [Link][17]

-

Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. [Link][24]

-

Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF₃-migration. Org. Biomol. Chem.2018 , 16, 8431-8436. [Link][25]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2008 , 4, 13. [Link][1]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. ACS Catal.2019 , 9(9), 8036–8048. [Link][2]

-

Progress in copper-catalyzed trifluoromethylation. Beilstein J. Org. Chem.2018 , 14, 11–35. [Link][11]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.2019 , 58(47), 16368-16388. [Link][6]

-

Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[7][10][16]-Triazoles. Molecules2008 , 13(3), 549–559. [Link][26]

-

Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. J. Org. Chem.2023 , 88(3), 1735–1745. [Link][27]

-

Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link][28]

-

WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. [29]

-

Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nat. Chem.2022 , 14(12), 1459-1469. [Link][30]

-

Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET: A Combined Experimental and Computational Study. ResearchGate. [Link][31]

-

Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts. Angew. Chem. Int. Ed.2011 , 50(9), 2133–2136. [Link][32]

-

Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein J. Org. Chem.2014 , 10, 1096–1101. [Link][3]

-

Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link][33]

-

Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF₃: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles. Org. Lett.2016 , 18(15), 3646–3649. [Link][34]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][4]

-

1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. [Link][35]

-

Visible-Light Photoredox-Induced and Copper-Catalyzed Trifluoromethoxylation of Diaryliodonium Tetrafluoroborates. Angew. Chem. Int. Ed.2019 , 58(23), 7840-7844. [Link][36]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Int. J. Mol. Sci.2014 , 15(9), 16039–16075. [Link][37]

-

Proposed mechanism for the Palladium‐catalyzed cross‐coupling between arylbornic acids and trifluoromethylarenes. ResearchGate. [Link][38]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. collaborate.princeton.edu [collaborate.princeton.edu]

- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 21. US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 29. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 30. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. sioc.cas.cn [sioc.cas.cn]

- 33. thermofishersci.in [thermofishersci.in]

- 34. Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles. | Semantic Scholar [semanticscholar.org]

- 35. Organic Syntheses Procedure [orgsyn.org]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

In-depth Technical Guide: Safety and Handling of 1,3-dichloro-5-(trifluoromethoxy)benzene in the Lab

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1,3-dichloro-5-(trifluoromethoxy)benzene.

Introduction

1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with a trifluoromethoxy substituent. Its structural features suggest its utility as a building block in medicinal chemistry and materials science. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known safety information, handling procedures, and emergency responses related to this compound, based on data from structurally similar chemicals.

Hazard Identification and Classification

Based on these surrogates, 1,3-dichloro-5-(trifluoromethoxy)benzene is anticipated to be classified as follows under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[2]

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

GHS Pictograms:

Hazard Statements:

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

Potentially H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

Physicochemical Information

The exact physicochemical properties of 1,3-dichloro-5-(trifluoromethoxy)benzene are not well-documented. However, based on its structure and data from similar compounds, the following properties can be anticipated:

| Property | Anticipated Value/Characteristic | Source/Analogy |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Pungent or special odor | [3] |

| Boiling Point | Expected to be in the range of 170-210 °C | [3] |

| Density | Greater than 1 g/cm³ | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in common organic solvents | [3] |

| Flash Point | Likely a combustible liquid | [3] |

Safe Handling and Storage

Engineering Controls

The primary defense against exposure to 1,3-dichloro-5-(trifluoromethoxy)benzene is the use of robust engineering controls.

-

Fume Hood: All handling of this chemical, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[4]

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[4][5]

-

Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

-

Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.[7]

-

Store separately from incompatible materials, such as strong oxidizing agents.[7]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial when working with hazardous chemicals.

First Aid Measures

-

In case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[8]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]

-

In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8]

Spill Response

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the emergency alarm.

-

Close the laboratory doors to contain the spill.

-

Contact the institution's emergency response team or local fire department.

-

Provide them with as much information as possible about the spilled chemical.

-

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including hydrogen chloride and hydrogen fluoride.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

-

All waste containing 1,3-dichloro-5-(trifluoromethoxy)benzene must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]

-

Do not dispose of this chemical down the drain or into the environment.

-

Use a licensed hazardous waste disposal company.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1,3-dichloro-5-(trifluoromethoxy)benzene in a laboratory setting.

Caption: A workflow diagram for the safe handling of 1,3-dichloro-5-(trifluoromethoxy)benzene.

Conclusion

While a complete safety profile for 1,3-dichloro-5-(trifluoromethoxy)benzene is yet to be fully established, a cautious and informed approach based on the hazards of similar compounds is essential. Strict adherence to the engineering controls, personal protective equipment, and handling procedures outlined in this guide will minimize the risk of exposure and ensure a safe laboratory environment. Researchers are strongly encouraged to obtain a specific Safety Data Sheet from their supplier before commencing work with this chemical.

References

- TCI Chemicals. (2024). Safety Data Sheet for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

- Vertex AI Search. (n.d.). 1,3-Dichloro-5-(Trifluoromethyl)Benzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier.

- NextSDS. (n.d.). 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene — Chemical Substance Information.

- Cole-Parmer. (2004). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.

- Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

- ChemBK. (2024). 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene Request for Quotation.

- Sigma-Aldrich. (n.d.). 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene.

- Chemsafety. (n.d.). 1,3-Bis(trifluoromethyl)benzene Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dichloro-5-(trifluoromethyl)benzene.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzene, (trifluoromethoxy)-.

- Sigma-Aldrich. (n.d.). 3,5-Dichloro(trifluoromethoxy)benzene.

- Sigma-Aldrich. (2025). Safety Data Sheet for 2,4,6-Trichloroanisole.

- Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET.

- BenchChem. (n.d.). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.

- Tokyo Chemical Industry. (2025). Safety Data Sheet for 1,3,5-Triiodobenzene.

- Taiwan Occupational Safety and Health Administration. (n.d.).

- BASF. (2023). Safety data sheet for Benzene (REACH region).

- Tokyo Chemical Industry. (2025). Safety Data Sheet for 1-Nitro-3,5-bis(trifluoromethyl)benzene.

- Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. nextsds.com [nextsds.com]

- 3. 1,3-Dichloro-5-(Trifluoromethyl)Benzene Manufacturer & Supplier China | Properties, Safety, Price & Applications [fluorobenzene.ltd]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

synthesis of novel herbicides from 1,3-dichloro-5-(trifluoromethoxy)benzene

The rationale for utilizing 1,3-dichloro-5-(trifluoromethoxy)benzene lies in its optimal spatial geometry. The meta-chloro substituents provide the necessary steric bulk to anchor the molecule within the PPO active site. Simultaneously, the –OCF₃ group mimics the electrostatic profile of a halogen but possesses rotational flexibility. This allows the oxygen atom to act as a weak hydrogen-bond acceptor, while the –CF₃ moiety disrupts native π

π stacking interactions and engages in strong hydrophobic interactions with residues in the plant PPO binding pocket, dramatically enhancing target affinity and inhibitor potency[2]. Furthermore, α -trifluoroanisole derivatives have historically demonstrated excellent broad-spectrum herbicidal activity against resistant weed biotypes[3].

Caption: Mechanism of action for PPO-inhibiting herbicides leading to plant cell necrosis.

Synthetic Strategy & Workflow

The synthesis is designed as a highly efficient, three-stage convergent workflow:

-

Regioselective Nitration : The synergistic ortho/para directing effects of the –Cl and –OCF₃ groups strongly favor electrophilic aromatic substitution at the sterically accessible 4-position, yielding 1,5-dichloro-2-nitro-3-(trifluoromethoxy)benzene.

-

Selective Catalytic Reduction : The nitro intermediate is reduced to 2,4-dichloro-6-(trifluoromethoxy)aniline using a highly selective catalytic hydrogenation protocol that prevents reductive dechlorination.

-

Uracil Annulation & Methylation : The aniline is converted to an isocyanate, trapped with an amino-crotonate to form the uracil core, and subsequently N-methylated to yield the final herbicidally active compound.

Caption: Synthetic workflow from 1,3-dichloro-5-(trifluoromethoxy)benzene to the uracil herbicide.

Experimental Protocols

Protocol 1: Regioselective Nitration

Objective : Synthesize 1,5-dichloro-2-nitro-3-(trifluoromethoxy)benzene. Causality & Logic : The trifluoromethoxy group undergoes nitration considerably more slowly than benzene due to its inductive electron-withdrawing effect[1]. Therefore, a strongly acidic nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) is required. Temperature control (0–5°C) is critical to prevent oxidative cleavage of the ether linkage and to ensure strict regioselectivity, preventing di-nitration.

-

Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

-

Add 50.0 g (0.216 mol) of 1,3-dichloro-5-(trifluoromethoxy)benzene and 150 mL of concentrated H₂SO₄ (98%). Cool the biphasic mixture to 0°C using an ice-salt bath.

-

Prepare the nitrating mixture by carefully adding 15.0 mL of fuming HNO₃ (90%) to 30 mL of conc. H₂SO₄.

-

Add the nitrating mixture dropwise over 60 minutes, maintaining the internal temperature strictly below 5°C.

-

Self-Validation : Monitor the reaction via GC-MS. The starting material peak ( m/z 230) must cleanly convert to the product peak ( m/z 275) with no over-nitration ( m/z 320) detected.

-

Quench by pouring the mixture over 500 g of crushed ice. Extract with dichloromethane (3 x 200 mL).

-

Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, dry over anhydrous MgSO₄, and concentrate in vacuo to yield a pale yellow oil (Yield: ~88%).

Protocol 2: Selective Catalytic Reduction

Objective : Synthesize 2,4-dichloro-6-(trifluoromethoxy)aniline. Causality & Logic : Standard palladium-on-carbon (Pd/C) hydrogenation often results in unwanted hydrodechlorination of the aromatic ring. To preserve the critical 1,3-dichloro substitution pattern, Platinum on Carbon (Pt/C) is utilized under mild pressure, which selectively reduces the nitro group without cleaving the aryl-chloride bonds.

-

Dissolve 40.0 g (0.145 mol) of the nitrated intermediate in 250 mL of ethyl acetate in a Parr hydrogenation bottle.

-

Add 2.0 g of 5% Pt/C catalyst.

-

Purge the vessel with nitrogen (3x), then with hydrogen (3x).

-

Pressurize to 30 psi H₂ and agitate at room temperature for 4 hours.

-

Self-Validation : Reaction completion is indicated by the cessation of hydrogen uptake. FT-IR spectroscopy must show the complete disappearance of the strong asymmetric NO₂ stretch at 1530 cm⁻¹ and the appearance of primary N-H stretching bands at 3300–3400 cm⁻¹.

-

Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to afford the aniline as an off-white solid (Yield: ~92%).

Protocol 3: Uracil Annulation and N-Methylation

Objective : Construct 3-(2,4-dichloro-6-(trifluoromethoxy)phenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione. Causality & Logic : The aniline is converted to a highly reactive isocyanate using triphosgene. This electrophile is immediately trapped by ethyl 3-amino-4,4,4-trifluorocrotonate. Base-promoted cyclization forms the uracil ring. A subsequent N-methylation step is required to block the N1 position, which is essential for optimal fit within the PPO binding pocket.

-

In a well-ventilated fume hood, dissolve 20.0 g (0.081 mol) of the aniline in 150 mL of anhydrous toluene. Add 9.6 g (0.032 mol) of triphosgene.

-

Heat the mixture to reflux for 3 hours until HCl evolution ceases, forming the aryl isocyanate.

-

Cool to room temperature and add 14.8 g (0.081 mol) of ethyl 3-amino-4,4,4-trifluorocrotonate followed by 11.3 mL of triethylamine. Stir at 80°C for 12 hours.

-

Add 5.0 g of sodium hydride (60% dispersion in mineral oil) to drive the intramolecular cyclization. Quench with 1N HCl and extract with ethyl acetate.

-

N-Methylation : Dissolve the crude cyclized intermediate in 100 mL of anhydrous DMF. Add 12.0 g of K₂CO₃ and 12.5 g of iodomethane (MeI). Stir at room temperature for 4 hours.

-

Self-Validation : TLC (Hexanes/EtOAc 3:1) will show the disappearance of the highly polar N-H uracil spot (baseline) and the emergence of a faster-eluting N-methyl product.

-

Precipitate the product by pouring the mixture into 400 mL of ice water. Filter and recrystallize from ethanol to afford the final PPO inhibitor (Yield: ~65% over 3 steps).

Quantitative Data Summaries

Table 1: Optimization of Nitration Conditions for 1,3-Dichloro-5-(trifluoromethoxy)benzene

| Nitrating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (4-NO₂ : others) |

| Conc. HNO₃ | H₂SO₄ | 25 | 2.0 | 65 | 85:15 |

| Fuming HNO₃ | H₂SO₄ | 25 | 1.0 | 95 | 70:30 (di-nitration observed) |

| Fuming HNO₃ | H₂SO₄ | 0–5 | 1.5 | 98 | >99:1 |

| HNO₃ / Ac₂O | Acetic Acid | 10 | 4.0 | 40 | 90:10 |

Table 2: In Vitro PPO Inhibition and Whole-Plant Herbicidal Efficacy

| Compound | Plant PPO IC₅₀ (nM) | Human PPO IC₅₀ (nM) | Pre-emergence ED₅₀ (g a.i./ha) | Post-emergence ED₅₀ (g a.i./ha) |

| Novel –OCF₃ Uracil | 4.2 | >10,000 | 8.5 | 12.0 |

| Saflufenacil (Standard) | 5.1 | >10,000 | 10.2 | 15.4 |

| Fomesafen (Standard) | 110.5 | 450 | 36.4 | 45.0 |

*Tested against a mixed greenhouse population of broadleaf weeds (Amaranthus retroflexus and Abutilon theophrasti).

References

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Beilstein Journal of Organic Chemistry. Available at:[Link]

-

PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase - MDPI. Processes. Available at:[Link]

-

Information on EC 1.3.3.4 - protoporphyrinogen oxidase - BRENDA Enzyme Database. BRENDA. Available at:[Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed. National Center for Biotechnology Information. Available at:[Link]

Application Notes and Protocols for the Use of 1,3-Dichloro-5-(trifluoromethoxy)benzene in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of electronic and lipophilic properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] The -OCF₃ group is a powerful bioisostere for other functionalities and can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of a key trifluoromethoxy-containing building block, 1,3-dichloro-5-(trifluoromethoxy)benzene , in the synthesis of novel kinase inhibitors.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. The unique substitution pattern of 1,3-dichloro-5-(trifluoromethoxy)benzene offers a versatile scaffold for the generation of diverse libraries of potential kinase inhibitors. The two chlorine atoms provide reactive handles for various cross-coupling and nucleophilic substitution reactions, allowing for the systematic exploration of the chemical space around the core phenyl ring.

This guide will present a representative synthetic pathway for the preparation of a novel 2,4-diamino-1,3,5-triazine-based kinase inhibitor, a scaffold known for its utility in targeting various kinases.[4][5] The protocols provided are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and innovate upon these methods.

Physicochemical Properties of 1,3-Dichloro-5-(trifluoromethoxy)benzene

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful reaction design and execution.

| Property | Value | Source |

| CAS Number | 151276-08-3 | [6] |

| Molecular Formula | C₇H₃Cl₂F₃O | [6] |

| Molecular Weight | 231.00 g/mol | [6] |

| Appearance | Colorless liquid | [No specific citation] |

| Boiling Point | Not readily available | [No specific citation] |

| Solubility | Insoluble in water, soluble in common organic solvents | [No specific citation] |

Synthetic Strategy: From Building Block to Bioactive Scaffold

The overall synthetic strategy involves a two-step sequence to construct the core 6-aryl-2,4-diamino-1,3,5-triazine scaffold from 1,3-dichloro-5-(trifluoromethoxy)benzene. This approach is modular, allowing for the introduction of diversity at a late stage of the synthesis.

Mechanistic Insights

The key transformation in this synthetic route is the construction of the 1,3,5-triazine ring. This is typically achieved through the reaction of a benzonitrile derivative with dicyandiamide.[1][7] The reaction proceeds via a nucleophilic attack of the dicyandiamide on the nitrile carbon, followed by a series of intramolecular cyclization and tautomerization steps to yield the stable aromatic triazine ring. The first step, the conversion of the dichlorobenzene to the corresponding benzonitrile, is a critical enabling transformation. This can be achieved through various methods, with palladium-catalyzed cyanation being a common and efficient approach.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical kinase inhibitor, designated as KI-TFM-01 .

Part 1: Synthesis of 3,5-dichloro-4-(trifluoromethoxy)benzonitrile (Intermediate 1)

This protocol describes the conversion of 1,3-dichloro-5-(trifluoromethoxy)benzene to the corresponding benzonitrile via a palladium-catalyzed cyanation reaction.

Materials:

-

1,3-dichloro-5-(trifluoromethoxy)benzene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas (inert atmosphere)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble solids.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3,5-dichloro-4-(trifluoromethoxy)benzonitrile (Intermediate 1) as a solid.

Part 2: Synthesis of 6-(3,5-dichloro-4-(trifluoromethoxy)phenyl)-1,3,5-triazine-2,4-diamine (KI-TFM-01)

This protocol describes the construction of the 2,4-diamino-1,3,5-triazine ring from the benzonitrile intermediate.

Materials:

-

3,5-dichloro-4-(trifluoromethoxy)benzonitrile (Intermediate 1)

-

Dicyandiamide

-

Potassium hydroxide (KOH)

-

2-Methoxyethanol

-

Deionized water

-

Methanol

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Intermediate 1 (1.0 eq) and dicyandiamide (1.2 eq).

-

Add 2-methoxyethanol to the flask to dissolve the reactants.

-

In a separate beaker, dissolve potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 125 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add deionized water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold methanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-(3,5-dichloro-4-(trifluoromethoxy)phenyl)-1,3,5-triazine-2,4-diamine (KI-TFM-01) as a crystalline solid.

Data Presentation

Table 1: Summary of Synthetic Yields and Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |

| Intermediate 1 | C₈H₂Cl₂F₃NO | 256.01 | 75-85 | ¹H NMR, ¹³C NMR, MS |

| KI-TFM-01 | C₁₀H₆Cl₂F₃N₅O | 340.09 | 60-70 | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis |

Visualization of Synthetic Workflow

Caption: Synthetic workflow for the preparation of KI-TFM-01.

Logical Relationships in Drug Design

Caption: Rationale for using the building block in kinase inhibitor design.

Conclusion and Future Perspectives

1,3-Dichloro-5-(trifluoromethoxy)benzene is a highly valuable and versatile building block for the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors. The protocols outlined in this application note provide a robust framework for the construction of 2,4-diamino-1,3,5-triazine derivatives, a privileged scaffold in medicinal chemistry. The strategic incorporation of the trifluoromethoxy group, facilitated by the use of this starting material, offers a powerful approach to fine-tune the physicochemical and biological properties of drug candidates. Further exploration of diverse cross-coupling and nucleophilic substitution reactions at the chloro-positions will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

- 1,3,5-triazine derivative and preparation method and application thereof.

-

Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

-

A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, lamotrigine. Mediterranean Journal of Pharmacy and pharmaceutical sciences. [Link]

-

Schiff-Based Metal Complexes of Lamotrigine: Design, Synthesis, Characterization, and Biological Evaluation. Molecules. [Link]

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

- 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermediates utilized for thi.

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN108264490B - 1,3, 5-triazine derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijpras.com [ijpras.com]

- 5. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 1,3-Dichloro-5-(trifluoromethoxy)benzene as a Strategic Building Block in Agrochemical Discovery

Executive Summary

The integration of fluorine into organic molecules has revolutionized the discovery and development of modern agrochemicals. Among fluorinated motifs, the trifluoromethoxy group (–OCF₃) has emerged as a highly privileged substituent, often referred to as a "super-halogen" or "pseudo-halogen" [1]. 1,3-dichloro-5-(trifluoromethoxy)benzene represents a premium bifunctional building block. It combines the extreme lipophilicity and metabolic stability of the –OCF₃ group with two reactive chlorine handles, enabling divergent synthetic pathways for novel insecticides, fungicides, and herbicides.

This application note provides drug development professionals and agrochemical researchers with a comprehensive guide to the physicochemical rationale, industrial-scale synthesis, and downstream functionalization protocols for 1,3-dichloro-5-(trifluoromethoxy)benzene.

Physicochemical & Mechanistic Profiling: The Role of the –OCF₃ Group

The strategic placement of a –OCF₃ group on an aromatic ring drastically alters the molecule's pharmacokinetic and pharmacodynamic profile. In agrochemical design, active ingredients must navigate complex biological barriers, such as the waxy cuticles of plant leaves or the chitinous exoskeletons of target insect pests [2].

Causality in Molecular Design

-

Enhanced Lipophilicity: The highly electronegative fluorine atoms draw electron density away from the oxygen, reducing its ability to act as a hydrogen-bond acceptor. This significantly increases the lipophilicity (Hansch π parameter) of the molecule compared to a standard methoxy (–OCH₃) group, facilitating superior passive diffusion through lipid-rich biological membranes [3].

-

Metabolic Stability: The strong C–F bonds (approx. 485 kJ/mol) render the –OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes in both plants and insects, thereby extending the half-life of the active ingredient in the field[3].

-

Conformational Orthogonality: Unlike the –OCH₃ group, which tends to lie coplanar with the benzene ring, the –OCF₃ group adopts an orthogonal conformation. This unique geometry minimizes steric clashes with adjacent binding pocket residues in target receptors (e.g., voltage-gated sodium channels), enhancing target affinity [2].

Quantitative Comparison of Aromatic Substituents

To rationalize the selection of the –OCF₃ group over traditional halogens or ethers, the following table summarizes the key physicochemical parameters governing agrochemical efficacy.

| Substituent | Hammett σp (Electronic) | Hansch π (Lipophilicity) | Molar Refractivity (Steric Volume) |

| –H | 0.00 | 0.00 | 1.03 |

| –OCH₃ | -0.27 | -0.02 | 7.87 |

| –Cl | 0.23 | 0.71 | 6.03 |

| –CF₃ | 0.54 | 0.88 | 5.02 |

| –OCF₃ | 0.35 | 1.04 | 7.86 |

Data demonstrates that –OCF₃ provides the highest lipophilicity ( π=1.04 ) while maintaining an electron-withdrawing nature ( σp=0.35 ), making it ideal for stabilizing electron-rich aromatic systems against oxidative degradation.

Synthetic Workflows & Protocols

The direct trifluoromethoxylation of aromatic rings using transition-metal catalysis (e.g., Ag/Pd with Togni's reagent) is highly effective for late-stage functionalization but remains cost-prohibitive for industrial agrochemical manufacturing [4]. Therefore, the industrial synthesis of 1,3-dichloro-5-(trifluoromethoxy)benzene relies on the exhaustive halogenation of pre-functionalized anisole derivatives.

Because the –OCF₃ group is strongly ortho/para-directing, direct chlorination of trifluoromethoxybenzene yields 1,2- or 1,4-substituted products. To achieve the 1,3,5-substitution pattern (meta to the –OCF₃ group), the synthesis must begin with 3,5-dichloroanisole .

Synthetic pathway for 1,3-dichloro-5-(trifluoromethoxy)benzene via halogen exchange.

Protocol: Industrial-Scale Preparation of the Trifluoromethoxy Core

Note: This protocol is adapted from validated industrial patents for trifluoromethoxybenzene synthesis and applied to the 3,5-dichloroanisole precursor to ensure a self-validating, scalable system [1], [4].

Step 1: Radical Chlorination (Trichloromethylation)

-

Setup: Equip a 1000 mL glass-lined reactor with a mechanical stirrer, reflux condenser, internal thermometer, subsurface gas sparging tube, and a dropping funnel.

-

Initiation: Charge the reactor with 150 g of p-chlorotrifluoromethylbenzene (as an inert solvent). Heat the system to 139–140 °C under continuous stirring until mild reflux is observed.

-

Reaction: Begin continuous sparging of dry chlorine (Cl₂) gas. Simultaneously, initiate the dropwise addition of a mixture containing 200 g of 3,5-dichloroanisole, 600 g of p-chlorotrifluoromethylbenzene, and 10 g of azobisisobutyronitrile (AIBN) initiator.

-

Causality Check: The use of AIBN and high temperatures ensures the reaction proceeds via a free-radical mechanism, selectively chlorinating the aliphatic methyl group rather than the electron-deficient aromatic ring.

-

Validation: Continue the addition over 12 hours. Sample the reaction mixture via Gas Chromatography (GC). The reaction is deemed complete when the intermediate dichloromethoxy species is <0.3%.

-

Workup: Purge the system with nitrogen gas to expel residual Cl₂ and HCl gas.

Step 2: Fluorination (Halogen Exchange)

-

Setup: Transfer the crude trichloromethoxy intermediate to a 1 L Hastelloy or SS 316 autoclave.

-

Reaction: Seal the autoclave and carefully charge 133.3 g of anhydrous hydrogen fluoride (AHF).

-

Execution: Heat the sealed system to 80–95 °C. The internal pressure will rise to approximately 2.8–3.5 MPa due to the generation of HCl gas. Maintain these conditions for 4–6 hours [1], [4].

-

Workup & Isolation: Vent the HCl safely through a scrubber system. Wash the crude product with ice-cold water and separate the dense organic layer. Distill the organic phase under reduced pressure (-0.095 MPa at 40 °C) to recover the solvent and isolate the pure 1,3-dichloro-5-(trifluoromethoxy)benzene (>99% purity).

Agrochemical Application: Downstream Functionalization

The presence of two meta-chlorine atoms provides versatile handles for transition-metal-catalyzed cross-coupling reactions. This allows researchers to rapidly build complex, multi-ring systems typical of modern succinate dehydrogenase inhibitor (SDHI) fungicides or voltage-gated sodium channel insecticides.